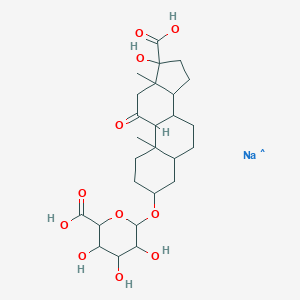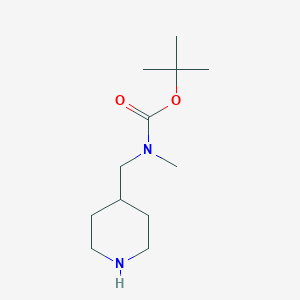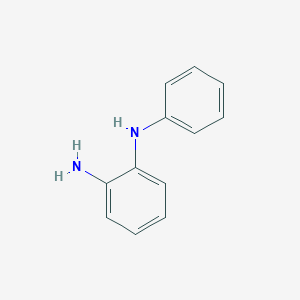
Tricyclo(4.3.1.0(1,6))deca-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(4.3.1.0(1,6))deca-2-ene, also known as norbornadiene, is a bicyclic organic compound with a unique structure. It has been extensively studied for its applications in various fields such as materials science, organic synthesis, and photochemistry.3.1.0(1,6))deca-2-ene.
Wirkmechanismus
The mechanism of action of tricyclo(4.3.1.0(1,6))deca-2-ene is still not fully understood. However, it is believed that the compound undergoes a reversible thermal isomerization, which leads to a change in its electronic properties. This change in electronic properties makes it useful for various applications such as photochromism, molecular switches, and sensors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that it has anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Tricyclo(4.3.1.0(1,6))deca-2-ene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions. However, it has some limitations such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on tricyclo(4.3.1.0(1,6))deca-2-ene. Some of the possible directions include the development of new synthetic methods, the exploration of its applications in materials science, the study of its mechanism of action, and the investigation of its potential as a therapeutic agent for various diseases.
In conclusion, this compound is a unique compound with various applications in materials science, organic synthesis, and photochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to explore its full potential in various fields.
Synthesemethoden
The synthesis of tricyclo(4.3.1.0(1,6))deca-2-ene can be achieved through various methods such as thermal isomerization of Tricyclo(4.3.1.0(1,6))deca-2-enee, photoisomerization, and catalytic isomerization. The most commonly used method is the thermal isomerization of Tricyclo(4.3.1.0(1,6))deca-2-enee, which involves heating Tricyclo(4.3.1.0(1,6))deca-2-enee to a high temperature and then cooling it rapidly to form this compound.
Wissenschaftliche Forschungsanwendungen
Tricyclo(4.3.1.0(1,6))deca-2-ene has been extensively studied for its applications in various fields such as materials science, organic synthesis, and photochemistry. In materials science, it has been used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, it has been used as a dienophile in Diels-Alder reactions to synthesize various compounds. In photochemistry, it has been used as a photochromic compound for the development of optical switches and sensors.
Eigenschaften
CAS-Nummer |
136630-10-9 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
tricyclo[4.3.1.01,6]dec-2-ene |
InChI |
InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1,4H,2-3,5-8H2 |
InChI-Schlüssel |
WIFBEXHOHTVPTE-UHFFFAOYSA-N |
SMILES |
C1CC23CCC=CC2(C1)C3 |
Kanonische SMILES |
C1CC23CCC=CC2(C1)C3 |
Synonyme |
Tricyclo[4.3.1.0(1,6)]deca-2-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



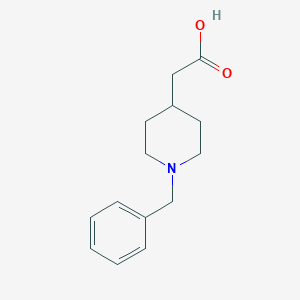
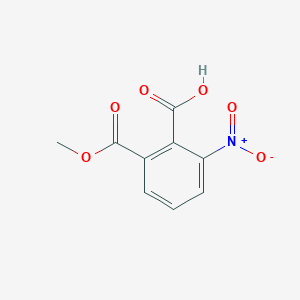
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
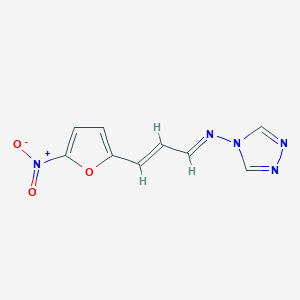
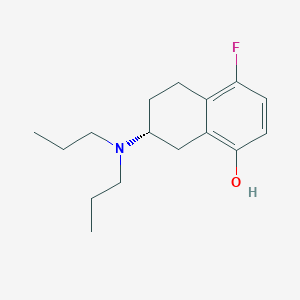
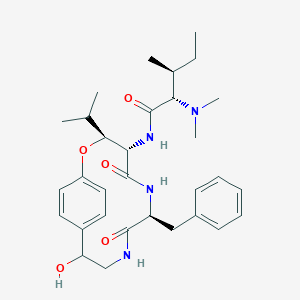
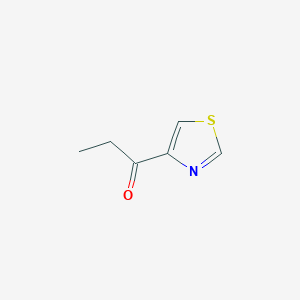
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)

